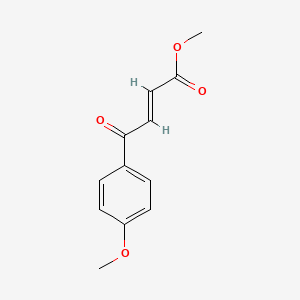

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid, also known as DCPPA, is a synthetic compound of great interest to scientists due to its potential applications in medicine and biochemistry. This compound belongs to a family of compounds known as alpha-dicarbonyl compounds, which are characterized by two carbonyl groups connected to an alpha carbon. DCPPA is of particular interest due to its ability to form a variety of adducts with a wide range of compounds, including proteins and other biomolecules.

Aplicaciones Científicas De Investigación

Environmental Impact and Biodegradation

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid, as part of chlorophenol compounds, has been extensively studied for its environmental implications. Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including compounds like 2,4-dichlorophenol, on the aquatic environment. They highlighted that while chlorophenols generally exhibit moderate toxicity to aquatic and mammalian life, their persistence in the environment can vary significantly depending on the presence of adapted microflora capable of biodegrading these compounds. This study underscores the environmental resilience of such compounds and their potential toxic effects upon long-term exposure, particularly to fish, with a noted strong organoleptic effect Krijgsheld & Gen, 1986.

Herbicide Use and Toxicology

The use of herbicides based on chlorophenol structures, such as 2,4-D, a close relative to the compound , has been thoroughly reviewed for its environmental and toxicological impacts. Zuanazzi et al. (2020) conducted a scientometric review on 2,4-D, illustrating its widespread application in agriculture and its consequent presence in natural environments. Their analysis points to significant research focusing on the toxicology and mutagenicity of 2,4-D, highlighting a global trend towards understanding its occupational risks, neurotoxicity, and impacts on non-target species. This review suggests an increasing focus on the molecular biology aspects of 2,4-D's impact, indicating a broader concern for its environmental and health implications Zuanazzi, Ghisi, & Oliveira, 2020.

Biodegradation and Treatment of Pesticide Wastewater

Goodwin et al. (2018) explored treatment options for wastewater produced by the pesticide industry, which contains a variety of toxic pollutants including chlorophenoxy acids and derivatives. Their findings indicate that biological processes and granular activated carbon are effective in removing up to 80-90% of these compounds from wastewater, suggesting the potential for creating high-quality effluent through these treatment methods. This study emphasizes the necessity of practical and effective treatment solutions to mitigate the environmental impact of pesticide production and use Goodwin, Carra, Campo, & Soares, 2018.

Microbial Degradation and Environmental Safety

Magnoli et al. (2020) reviewed the role of microorganisms in the degradation of 2,4-D, noting its widespread use in agriculture and consequent environmental risks. The review highlights the potential for microbial remediation to mitigate pollution and protect public health, emphasizing the importance of understanding microbial processes in the degradation of such herbicides. This research underscores the critical role of biodegradation in managing the environmental and health impacts of widely used herbicides Magnoli et al., 2020.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dichlorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form (E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol.", "Step 2: Oxidation of (E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol with sodium hydroxide and hydrogen peroxide to form (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid.", "Step 3: Purification of the product by acidification with hydrochloric acid, extraction with ethyl acetate, washing with sodium bicarbonate and brine, and drying over sodium sulfate." ] } | |

Número CAS |

7312-27-8 |

Nombre del producto |

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid |

Fórmula molecular |

C9H6Cl2O2 |

Peso molecular |

217 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.